

Application Notes and Protocols for the Solid-Phase Synthesis of TachypleginA-2

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Compound of Interest

Compound Name: TachypleginA-2

Cat. No.: B15562106

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Introduction

TachypleginA-2 is a potent antimicrobial peptide (AMP) belonging to the tachyplesin family, which are isolated from the hemocytes of horseshoe crabs. These peptides exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanism of action primarily involves the disruption of microbial cell membranes, making them promising candidates for the development of new anti-infective agents. **TachypleginA-2** is a cationic peptide characterized by a β -hairpin structure stabilized by two disulfide bonds and a C-terminal amidation.

This document provides a detailed protocol for the chemical synthesis of **TachypleginA-2** using Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for the efficient and reliable production of peptides.

Chemical Structure and Properties

- Amino Acid Sequence: KWCFRVCYRGICYRRCR-NH₂
- Molecular Formula: C₉₉H₁₅₇N₃₅O₂₀S₄
- Molecular Weight: 2263.8 g/mol
- Structure: β -hairpin stabilized by two disulfide bridges (Cys3-Cys16 and Cys7-Cys12)

- Modifications: C-terminal Arginine amide

Experimental Protocol: Solid-Phase Peptide Synthesis of TachypleginA-2

This protocol outlines the manual synthesis of **TachypleginA-2** on a 0.1 mmol scale using a Rink Amide resin and Fmoc/tBu strategy.

Materials:

- Rink Amide MBHA resin (100-200 mesh, substitution ~0.5 mmol/g)
- Fmoc-protected amino acids with side-chain protection:
 - Fmoc-Arg(Pbf)-OH
 - Fmoc-Cys(Trt)-OH
 - Fmoc-Gly-OH
 - Fmoc-Ile-OH
 - Fmoc-Lys(Boc)-OH
 - Fmoc-Phe-OH
 - Fmoc-Tyr(tBu)-OH
 - Fmoc-Val-OH
 - Fmoc-Trp(Boc)-OH
- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBT (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Piperidine, Diethyl ether

- Deprotection Solution: 20% (v/v) Piperidine in DMF
- Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Oxidation Buffer: 0.1 M Ammonium bicarbonate buffer (pH 8.2) with 10% DMSO
- Purification: Reverse-phase HPLC system with a C18 column
- Analysis: LC-MS (Liquid chromatography-mass spectrometry)

Procedure:

- Resin Swelling: Swell 0.2 g of Rink Amide MBHA resin (0.1 mmol) in DMF in a reaction vessel for 30 minutes.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add 5 mL of 20% piperidine in DMF to the resin.
 - Agitate for 5 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 4 equivalents of HOBt in DMF.
 - Add 8 equivalents of DIPEA to the activation mixture and vortex for 1 minute.
 - Add the activated amino acid solution to the resin.
 - Agitate the reaction vessel for 2 hours at room temperature.

- To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
- Wash the resin with DMF (5 times) and DCM (3 times).
- Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminal Arginine and proceeding to the N-terminal Lysine.
- Final Fmoc Deprotection: After the final coupling of Fmoc-Lys(Boc)-OH, perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.
- Cleavage and Global Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Add 10 mL of the cleavage cocktail to the resin.
 - Gently agitate for 3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate to 50 mL of cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
 - Dry the crude peptide under vacuum.
- Disulfide Bond Formation (Oxidation):
 - Dissolve the crude linear peptide in the oxidation buffer at a concentration of 0.1 mg/mL.
 - Stir the solution gently in an open flask for 24-48 hours at room temperature, monitoring the reaction by LC-MS.
 - Lyophilize the solution to obtain the crude cyclized peptide.
- Purification:

- Dissolve the lyophilized peptide in a minimal amount of 50% acetonitrile in water.
- Purify the peptide by reverse-phase HPLC using a linear gradient of acetonitrile in water (both containing 0.1% TFA).
- Collect fractions and analyze by LC-MS to identify those containing the pure **TachypleginA-2**.
- Final Product Characterization:
 - Pool the pure fractions and lyophilize to obtain the final peptide.
 - Confirm the identity and purity of the final product by high-resolution mass spectrometry and analytical HPLC.

Quantitative Data Summary

The following table summarizes representative data for the solid-phase synthesis of **TachypleginA-2**. Actual results may vary depending on the specific instrumentation and reagents used.

Parameter	Value
Resin Substitution	~0.5 mmol/g
Synthesis Scale	0.1 mmol
Average Coupling Efficiency	>99%
Crude Peptide Yield	~75%
Purity of Crude Peptide	~60-70%
Yield after Purification	~15-25%
Final Purity	>98%

Visualizations

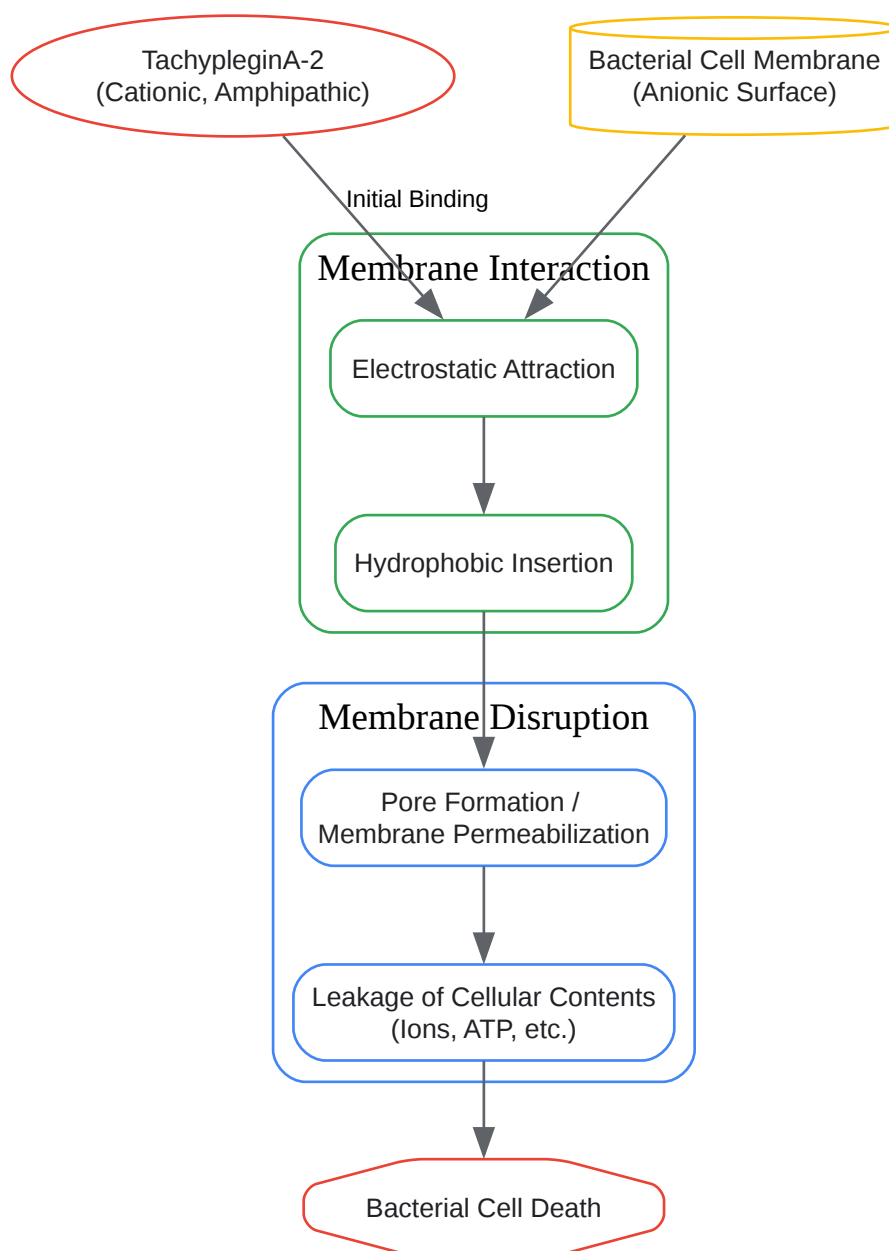
Experimental Workflow



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Caption: Workflow for the solid-phase synthesis of **TachypleginA-2**.

Mechanism of Action



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Caption: Mechanism of action of **TachypleginA-2** on bacterial cell membranes.

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